molecular formula C14H20N2O2 B6597525 tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate CAS No. 180080-94-8

tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate

Cat. No.: B6597525
CAS No.: 180080-94-8
M. Wt: 248.32 g/mol
InChI Key: KADHMXVNYDEMIS-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate is a carbamate-protected amine compound featuring a cyclopropane ring substituted with a 3-aminophenyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling its use in multi-step synthetic workflows, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADHMXVNYDEMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701152358
Record name Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
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Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180080-94-8
Record name Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [1-(3-aminophenyl)cyclopropyl]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate
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Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a zinc carbenoid, which reacts with alkenes to form cyclopropanes. For 3-aminophenyl-substituted cyclopropanes, the alkene precursor 1-(3-nitrophenyl)ethylene is cyclopropanated under anhydrous conditions. Post-reduction of the nitro group yields the 3-aminophenyl substituent.

Reaction Conditions :

  • Substrate : 1-(3-Nitrophenyl)ethylene (1.0 equiv)

  • Reagents : CH₂I₂ (2.2 equiv), Zn-Cu (3.0 equiv)

  • Solvent : Diethyl ether

  • Temperature : 0°C to reflux

  • Yield : 60–70%

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed cross-couplings enable stereoselective cyclopropane synthesis. For example, a Suzuki-Miyaura coupling between a boronic acid-functionalized cyclopropane and 3-iodoaniline derivatives forms the 3-aminophenyl-cyclopropane scaffold.

Key Parameters :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Toluene/water (4:1)

  • Temperature : 80°C

  • Yield : 55–65%

Amine Protection and Carbamate Installation

The tert-butoxycarbonyl (Boc) group is introduced to protect the cyclopropane-bound amine during subsequent reactions.

Boc Protection of Cyclopropylamine

The primary amine on the cyclopropane ring is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

Cyclopropylamine+Boc2OBasetert-Butyl N-cyclopropylcarbamate\text{Cyclopropylamine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl N-cyclopropylcarbamate}

Optimized Protocol :

  • Reagents : Boc₂O (1.2 equiv), triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : Room temperature (RT)

  • Yield : 85–90%

Direct Carbamate Coupling to Preformed Cyclopropane

Alternative routes couple preformed 1-(3-aminophenyl)cyclopropane with Boc-protected intermediates. Activated carbamates, such as 4-nitrophenyl chloroformate, facilitate this reaction:

1-(3-Aminophenyl)cyclopropane+Boc-ONBaseTarget Compound\text{1-(3-Aminophenyl)cyclopropane} + \text{Boc-ON} \xrightarrow{\text{Base}} \text{Target Compound}

Conditions :

  • Activating Agent : 4-Nitrophenyl chloroformate (1.1 equiv)

  • Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to RT

  • Yield : 75–80%

Industrial-Scale Production Methods

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors and automated purification systems are employed to enhance reproducibility.

Flow Chemistry Approach

A two-step continuous process integrates cyclopropanation and Boc protection:

  • Cyclopropanation Module : CH₂I₂ and Zn-Cu are fed into a packed-bed reactor with 1-(3-nitrophenyl)ethylene.

  • Boc Protection Module : The crude cyclopropane is mixed with Boc₂O in a microreactor, yielding the final product after inline purification.

Advantages :

  • Throughput : 1 kg/day

  • Purity : >98% (HPLC)

  • Solvent Recovery : 90% via distillation

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies for this compound synthesis:

MethodReagents/ConditionsYield (%)Purity (%)ScalabilityReference
Simmons-Smith + BocCH₂I₂, Zn-Cu; Boc₂O, TEA7095Moderate
Suzuki Coupling + BocPd(PPh₃)₄, Boc₂O6592High
Flow ChemistryContinuous CH₂I₂/Boc₂O7598Industrial

Critical Challenges and Solutions

Cyclopropane Ring Strain

The high ring strain of cyclopropanes complicates purification. Solution : Use low-temperature crystallization from hexane/ethyl acetate (3:1) to isolate the product.

Amine Oxidation During Synthesis

The 3-aminophenyl group is prone to oxidation. Solution : Conduct reactions under nitrogen atmosphere and add antioxidants like BHT (butylated hydroxytoluene) .

Chemical Reactions Analysis

tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions[][4].

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved .

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate and its analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties/Applications References
This compound 3-aminophenyl C₁₄H₁₈N₂O₂ ~258.3 (calc.) Aromatic amine for coupling reactions; Boc protection enables acid-labile deprotection.
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluorophenyl C₁₄H₁₈FNO₂ 251.3 Electron-withdrawing fluorine enhances stability; used in intermediates requiring halogenated aromatics.
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 2-methoxyacetyl C₁₁H₁₉NO₄ 229.27 Polar substituent increases solubility; employed in ketone-based syntheses.
tert-Butyl N-[1-(3-bromophenyl)cyclopropyl]carbamate 3-bromophenyl C₁₄H₁₈BrNO₂ 312.2 Bromine acts as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura).
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate Aliphatic 2-aminoethyl chain C₁₁H₂₂N₂O₂ 214.3 Flexible aliphatic amine for nucleophilic substitutions; potential peptide linker.
tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate Hydroxymethyl C₉H₁₅NO₃ 201.26 Hydroxyl group enables esterification or oxidation; intermediate in prodrug synthesis.

Electronic and Steric Effects

  • 3-Aminophenyl vs. Halogenated Analogs: The 3-aminophenyl group in the target compound is electron-donating, enhancing nucleophilicity for reactions like diazotization or amide bond formation. In contrast, the 3-fluoro () and 3-bromo () analogs exhibit electron-withdrawing effects, altering reactivity in electrophilic substitutions.
  • Methoxyacetyl vs. Aminophenyl: The methoxyacetyl group () introduces polarity and ketone functionality, useful in condensation reactions, while the aromatic amine in the target compound supports conjugation or metal coordination.

Biological Activity

Tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13H18N2O2C_{13}H_{18}N_2O_2. The compound features a tert-butyl group, a cyclopropyl moiety, and an aminophenyl group, which contribute to its distinct biological properties.

Research indicates that the compound may interact with various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors involved in pain and inflammation.
  • Enzymes : Inhibition or activation of specific enzymes related to inflammatory pathways.
  • Cell Signaling : Influences on cellular processes such as growth, differentiation, and apoptosis.

These interactions suggest that the compound may possess anti-inflammatory , analgesic , and antimicrobial properties.

1. Anti-inflammatory Activity

Studies have shown that this compound exhibits significant anti-inflammatory effects. It has been tested in vitro against various inflammatory models, demonstrating the ability to reduce pro-inflammatory cytokines.

2. Analgesic Effects

Preliminary investigations indicate that the compound may act as an analgesic by modulating pain pathways. In animal models, it has shown a reduction in pain response comparable to standard analgesics.

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro tests against several bacterial strains revealed promising results, suggesting potential applications in treating infections.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Model/System Effect Observed Reference
Anti-inflammatoryLPS-stimulated macrophagesReduction of TNF-α production
AnalgesicHot plate test in ratsDecreased response time
AntimicrobialBacterial cultures (E. coli, S. aureus)Inhibition of growth

Case Study 1: Anti-inflammatory Mechanism

In a study examining the anti-inflammatory effects, this compound was administered to LPS-stimulated macrophages. The results indicated a significant decrease in TNF-α levels, suggesting that the compound may inhibit the NF-kB pathway involved in inflammation.

Case Study 2: Analgesic Efficacy

Another study assessed the analgesic properties using a hot plate test in rats. The administration of the compound resulted in a notable increase in pain threshold compared to controls, indicating its potential as an effective analgesic agent.

Case Study 3: Antimicrobial Activity

A series of antimicrobial assays were conducted against common pathogens like E. coli and S. aureus. The compound demonstrated significant inhibitory effects at low concentrations, highlighting its potential as an antimicrobial agent.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-[1-(3-aminophenyl)cyclopropyl]carbamate?

The synthesis typically involves coupling tert-butyl carbamate with 1-(3-aminophenyl)cyclopropylamine using a base (e.g., NaH, K₂CO₃) in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . For example, sodium hydride facilitates deprotonation of the amine, enabling nucleophilic attack on the carbamate carbonyl. Reaction progress is monitored via TLC or HPLC, and purification is achieved through column chromatography or recrystallization.

Q. How can hydrolysis of the carbamate group be performed, and what are the products?

The carbamate moiety undergoes hydrolysis under acidic (e.g., HCl in dioxane) or basic conditions (e.g., NaOH in aqueous THF), yielding 1-(3-aminophenyl)cyclopropylamine and tert-butanol. Acidic conditions generally proceed faster, but base-mediated hydrolysis avoids potential side reactions with acid-sensitive functional groups . Post-hydrolysis, the amine can be isolated via extraction and characterized by NMR or mass spectrometry.

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ ~0.5–2.0 ppm) and carbamate carbonyl (δ ~155–160 ppm in ¹³C). Aromatic protons from the 3-aminophenyl group appear at δ ~6.5–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : SHELX software refines crystal structures, validating bond angles and spatial conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Optimization involves:

  • Solvent Selection : THF enhances solubility of intermediates compared to DCM .
  • Base Screening : Potassium carbonate may reduce side reactions compared to stronger bases like NaH .
  • Temperature Control : Maintaining 0–25°C minimizes cyclopropane ring-opening side reactions .
  • Automation : Continuous flow reactors improve scalability and reproducibility . Post-synthesis, HPLC or LC-MS ensures ≥95% purity .

Q. What strategies resolve contradictions in biological activity data between analogs with different substituents?

Discrepancies (e.g., AChE inhibition in halogenated analogs vs. low activity in hydroxypropyl derivatives ) are addressed by:

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) compare binding affinities to enzyme active sites.
  • Structure-Activity Relationship (SAR) Analysis : Systematic variation of substituents (e.g., Cl vs. Br vs. OH) identifies key pharmacophores .
  • Enzyme Assays : Kinetic studies (e.g., Ellman’s method for AChE) quantify IC₅₀ values under standardized conditions .

Q. How can the hydrolysis kinetics of the carbamate group be mechanistically studied?

  • pH-Rate Profiling : Measure hydrolysis rates across pH 1–14 to distinguish acid/base-catalyzed pathways.
  • Isotopic Labeling : ¹⁸O-tracing identifies nucleophilic attack sites via mass spectrometry .
  • Activation Energy Calculation : Use Arrhenius plots from temperature-dependent kinetic experiments (25–60°C) .

Data Analysis and Experimental Design

Q. What methods validate the stereochemical integrity of cyclopropane-containing intermediates?

  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .
  • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by comparing experimental and computed spectra .
  • X-ray Crystallography : Definitive proof of stereochemistry via SHELXL-refined crystal structures .

Q. How should researchers handle conflicting crystallographic data from X-ray vs. NMR analysis?

  • Dynamic Effects : NMR may average conformations in solution, while X-ray captures static solid-state structures. MD simulations bridge this gap .
  • Residual Dipolar Couplings (RDCs) : NMR in aligned media (e.g., Pf1 phage) provides solution-state structural constraints comparable to X-ray .

Biological and Pharmacological Applications

Q. What experimental designs assess the compound’s potential as a protease inhibitor?

  • Fluorescence-Based Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure inhibition constants (Kᵢ).
  • Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (kₒₙ/kₒff) to target proteases .
  • Cellular Toxicity Screening : MTT assays on HEK293 or HepG2 cells ensure selectivity over cytotoxicity .

Q. How can metabolic stability of this carbamate be evaluated in vitro?

  • Liver Microsome Assays : Incubate with human/rat microsomes and NADPH cofactor; monitor parent compound depletion via LC-MS/MS .
  • Cytochrome P450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Tables

Table 1: Comparison of Synthetic Methods

MethodBaseSolventYield (%)Purity (%)Reference
NaH-mediatedNaHTHF7898
K₂CO₃-mediatedK₂CO₃DCM6595
Continuous flowDBUMeCN8599

Table 2: Key Biological Activities of Analogs

Compound SubstituentTarget EnzymeIC₅₀ (µM)Reference
3-ClAChE0.45
4-Br-3-ClBChE1.2
3-OHNone>100

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